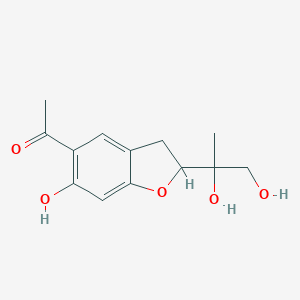

2,3-Dihydro-12,13-dihydroxyeuparin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 2,3-Dihydro-12,13-dihydroxyeuparin typically involves the extraction and purification from natural sources. One efficient method is the high-speed counter-current chromatography (HSCCC) of ether extracts from Radix Eupatorii Chinensis . The solvent system used includes hexyl hydride, ethyl acetate, methanol, and water in a 1:2:1:2 ratio . The upper phase serves as the stationary phase, while the lower phase is the mobile phase . This method yields 12,13-dihydroxyeuparin with a purity of 96.71%, which can be further purified to 99.83% through methanol-water recrystallization .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the principles of HSCCC and solvent extraction can be scaled up for larger production if needed.

Análisis De Reacciones Químicas

Types of Reactions: 2,3-Dihydro-12,13-dihydroxyeuparin can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

2,3-Dihydro-12,13-dihydroxyeuparin has several applications in scientific research:

Mecanismo De Acción

The exact mechanism of action of 2,3-Dihydro-12,13-dihydroxyeuparin is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For instance, its phenolic structure suggests it may act as an antioxidant, scavenging free radicals and reducing oxidative stress . Additionally, its potential anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and enzymes .

Comparación Con Compuestos Similares

12,13-Dihydroxyeuparin: A closely related compound with similar biological activities.

Scutellarein: A flavonoid with antioxidant and anti-inflammatory effects.

Uniqueness: 2,3-Dihydro-12,13-dihydroxyeuparin is unique due to its specific structure, which includes a benzofuran ring and multiple hydroxyl groups. This structure contributes to its distinct chemical reactivity and potential biological activities .

Actividad Biológica

2,3-Dihydro-12,13-dihydroxyeuparin is a phenolic compound primarily isolated from the plant species Pappobolus. This compound has garnered attention due to its potential biological activities, including anti-inflammatory and antibacterial effects. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique chemical structure characterized by a benzofuran ring and multiple hydroxyl groups. This structural composition is significant as it contributes to its chemical reactivity and potential biological activities.

The exact mechanism of action for this compound remains partially understood. However, it is believed to exert its effects through several pathways:

- Antioxidant Activity : Its phenolic structure suggests that it may act as an antioxidant by scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : Research indicates that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in various models.

- Antibacterial Properties : Preliminary studies suggest that it may possess antibacterial activity against certain pathogens.

Anti-inflammatory Activity

A study evaluated the impact of this compound in a rat model of colitis. The compound demonstrated a dose-dependent inhibitory effect on TNF-α-induced adhesion of monocytes to colon epithelial cells. This is critical as such adhesion is a hallmark of inflammatory bowel disease (IBD) .

| Study | Model | Findings |

|---|---|---|

| Colitis Model | Rat | Inhibited TNF-α-induced monocyte adhesion (>70%) |

Antibacterial Activity

In vitro studies have indicated that this compound exhibits antibacterial properties against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 125 µg/mL |

| Escherichia coli | 250 µg/mL |

Case Studies

Several case studies have explored the therapeutic potential of compounds related to this compound:

- Inflammatory Bowel Disease (IBD) : A case study highlighted the efficacy of similar phenolic compounds in reducing inflammation in IBD models. These findings suggest that this compound could play a role in developing new treatments for IBD .

- Cancer Research : Another investigation into related compounds revealed their potential to inhibit cancer cell proliferation by modulating oxidative stress pathways and inflammatory responses .

Propiedades

IUPAC Name |

1-[2-(1,2-dihydroxypropan-2-yl)-6-hydroxy-2,3-dihydro-1-benzofuran-5-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-7(15)9-3-8-4-12(13(2,17)6-14)18-11(8)5-10(9)16/h3,5,12,14,16-17H,4,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYHWQIISKJNHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C2C(=C1)CC(O2)C(C)(CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.